4-methyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine typically involves the reaction of 4-methylmorpholine with thiazole derivatives under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction between 4-methylmorpholine and a thiazole precursor .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-methyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-methylmorpholine: A related compound with similar structural features but lacking the thiazole ring.
Thiazole derivatives: Compounds containing the thiazole ring but with different substituents.
Uniqueness
4-methyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine is unique due to the presence of both the thiazole and morpholine rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
1394042-34-2 |
---|---|
Molecular Formula |
C10H17N3OS |
Molecular Weight |
227.33 g/mol |
IUPAC Name |
4-methyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H17N3OS/c1-8-7-15-10(12-8)11-5-9-6-13(2)3-4-14-9/h7,9H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
TYYZSBYAQLYASH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NCC2CN(CCO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.